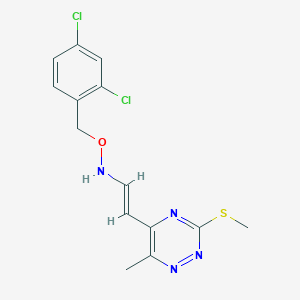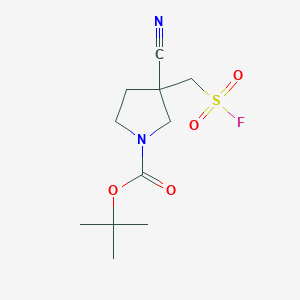
N-methyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclohexanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . It is structurally diverse and can be synthesized through various methods .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , can be achieved through the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . A one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring in the compound allows for better crystal packing through the possibility of forming a coplanar arrangement of the rings . The connectivity of the oxadiazoles via stable C–C bonds should produce materials with enhanced thermal stability .
Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has demonstrated the potential of compounds related to N-methyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclohexanamine in the field of epilepsy treatment. One study synthesized novel series of compounds meeting structural prerequisites indispensable for anticonvulsant activity. These compounds were tested using different models to evaluate their anticonvulsant properties and to confirm their mode of action via GABA assay, suggesting a significant pharmacophore model for anticonvulsant activity (Rajak et al., 2013).
Antifungal Activity
Another study focused on minimizing the toxicity of a specific antibacterial agent by replacing its moiety with ethylenediamine, resulting in a compound with potent antifungal properties. This compound showed comparable in vitro potency to the approved antifungal agent amphotericin B against several yeast and mold clinical isolates, including Candida auris and C. krusei, without inhibiting the normal human microbiota (Hagras et al., 2021).
Structural Chemistry
Research in structural chemistry has explored the reaction products of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, leading to insights into hydrogen-bonded sheets versus dimers in crystal structures. This study provides an understanding of molecular interactions and crystal packing, which is crucial for drug design and the development of materials with specific properties (Orrego Hernandez et al., 2015).
Organic Synthesis
In organic synthesis, studies on isothiocyanatoformic esters and their derivatives have expanded the toolbox for synthesizing heterocyclic compounds, demonstrating the versatility of these reactions for generating compounds with potential biological activity. This research contributes to the development of new methodologies in synthetic chemistry (Atkins et al., 1973).
Photolytic Stability
The study of volatile products from the photolysis of insecticides highlights the importance of understanding the stability and transformation of chemical compounds under environmental conditions. This research provides valuable insights into the degradation pathways and potential environmental impacts of such compounds (Schwartz et al., 2000).
Eigenschaften
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-12-11(13-15-9)8-14(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKNJPUGIESQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate](/img/structure/B2384741.png)
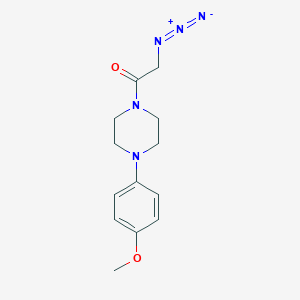
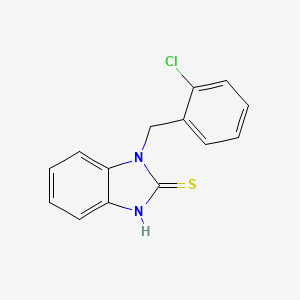
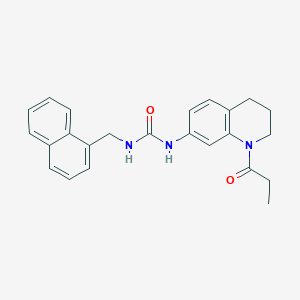
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)
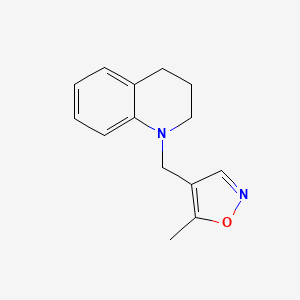
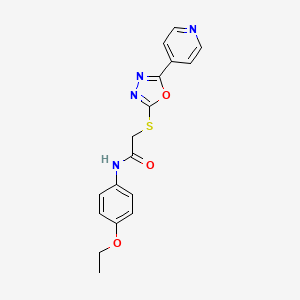
![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)
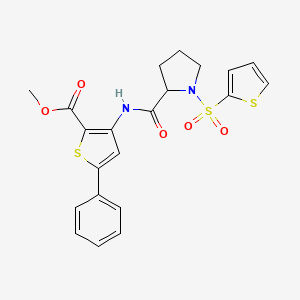
![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)
amine hydrochloride](/img/structure/B2384760.png)
![[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride](/img/structure/B2384762.png)
